molecular formula C11H20N4O7 B14212087 Glycyl-L-serylglycyl-L-threonine CAS No. 562091-86-5

Glycyl-L-serylglycyl-L-threonine

Cat. No.: B14212087
CAS No.: 562091-86-5
M. Wt: 320.30 g/mol
InChI Key: IFTZEUSLYLXCTN-JHEQGTHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-L-serylglycyl-L-threonine is a peptide compound with the molecular formula C11H20N4O7 It is composed of the amino acids glycine, serine, and threonine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-serylglycyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, serine, is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).

    Repetition: Steps 2 and 3 are repeated for the addition of the remaining amino acids, glycine and threonine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. These methods allow for the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-serylglycyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in threonine can be oxidized to form a ketone or aldehyde.

    Reduction: The peptide can be reduced to modify its functional groups.

    Substitution: Functional groups in the peptide can be substituted with other groups to alter its properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used to substitute functional groups in the peptide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group in threonine can produce a ketone or aldehyde, while reduction can yield alcohols or amines.

Scientific Research Applications

Glycyl-L-serylglycyl-L-threonine has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: The peptide is used in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: The compound is used in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-serylglycyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-tyrosine: Another peptide composed of glycine and tyrosine.

    L-Serylglycyl-L-threonine: A similar peptide with a slightly different amino acid sequence.

Uniqueness

Glycyl-L-serylglycyl-L-threonine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

562091-86-5

Molecular Formula

C11H20N4O7

Molecular Weight

320.30 g/mol

IUPAC Name

(2S,3R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C11H20N4O7/c1-5(17)9(11(21)22)15-8(19)3-13-10(20)6(4-16)14-7(18)2-12/h5-6,9,16-17H,2-4,12H2,1H3,(H,13,20)(H,14,18)(H,15,19)(H,21,22)/t5-,6+,9+/m1/s1

InChI Key

IFTZEUSLYLXCTN-JHEQGTHGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)CN)O

Origin of Product

United States

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